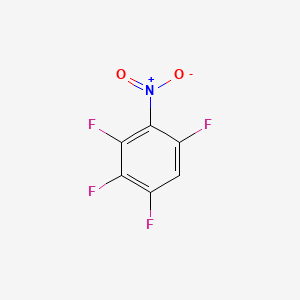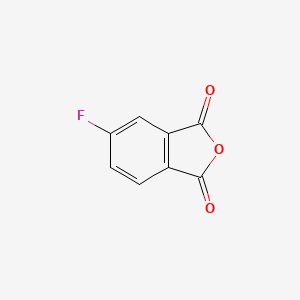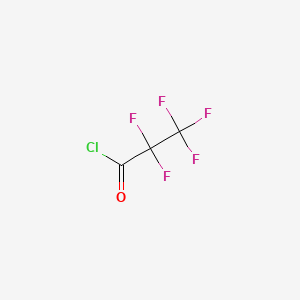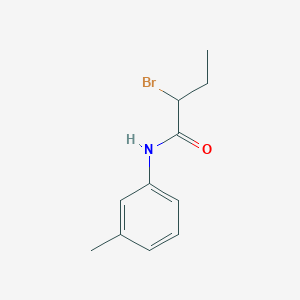
2-bromo-N-(3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-bromo-N-(3-methylphenyl)butanamide is a brominated amide with potential applications in organic synthesis and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related brominated organic compounds, which can be informative for understanding the chemistry of 2-bromo-N-(3-methylphenyl)butanamide.
Synthesis Analysis
The synthesis of brominated organic compounds is a key area of interest in organic chemistry due to their utility as intermediates in various chemical reactions. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involves NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction to confirm the structure of the synthesized compound . Similarly, the preparation of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates involves selective bromination with N-bromosuccinimide . These methods could potentially be adapted for the synthesis of 2-bromo-N-(3-methylphenyl)butanamide.
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for their reactivity and properties. The paper on the coumarin-based fluorescent ATRP initiator provides detailed crystallographic data, indicating a monoclinic system and specific cell dimensions . This level of structural detail is essential for understanding how such compounds might interact in various chemical environments.
Chemical Reactions Analysis
Brominated compounds are known to participate in a variety of chemical reactions. For instance, the bromo-methyl derivatives of furan carboxylates react with secondary amines to form tertiary amines and with nucleophiles to form sulfides and thiocyanates . These reactions highlight the reactivity of brominated intermediates, which is likely relevant to the chemical behavior of 2-bromo-N-(3-methylphenyl)butanamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated organic compounds are influenced by their molecular structure. For example, the solubility of triorganotin bromides in water and other polar solvents is reported, which is a function of their molecular geometry and ionic structure . These properties are important for the practical use of such compounds in chemical synthesis and applications.
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWFOXBOGQLOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281006 |
Source


|
| Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-methylphenyl)butanamide | |
CAS RN |
42276-53-9 |
Source


|
| Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42276-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

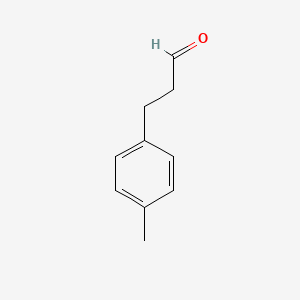
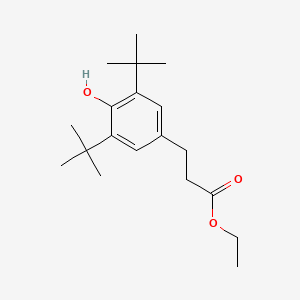
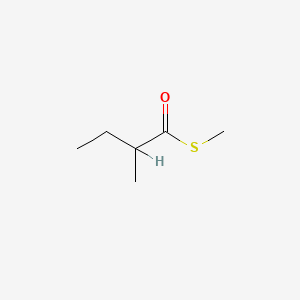
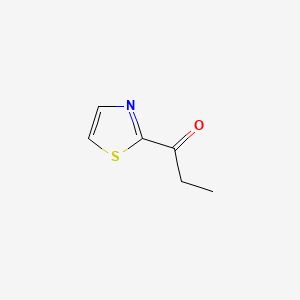
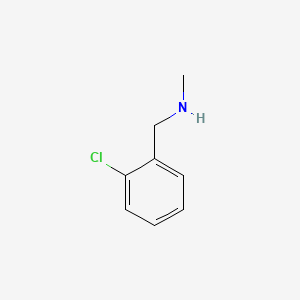
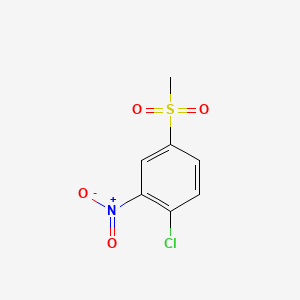
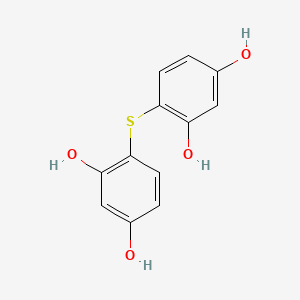
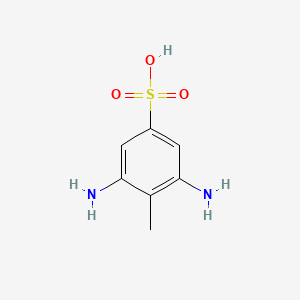
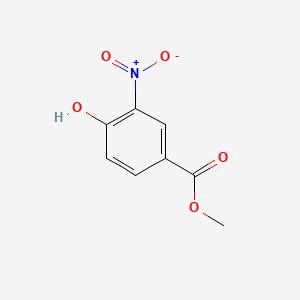
![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)
